Cas no 2228221-11-0 (5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid)

5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid structure
2228221-11-0 structure
商品名:5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
CAS番号:2228221-11-0
MF:C10H13NO4S
メガワット:243.27952170372
CID:6290637
PubChem ID:165832617

5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
    • 2228221-11-0
    • EN300-1749903
    • インチ: 1S/C10H13NO4S/c1-6-11-5-8(16-6)7(3-9(12)13)4-10(14)15-2/h5,7H,3-4H2,1-2H3,(H,12,13)
    • InChIKey: TYEGVSPURXGHMW-UHFFFAOYSA-N
    • ほほえんだ: S1C(C)=NC=C1C(CC(=O)O)CC(=O)OC

計算された属性

  • せいみつぶんしりょう: 243.05652907g/mol
  • どういたいしつりょう: 243.05652907g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 105Ų

5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749903-0.25g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
0.25g
$1393.0 2023-09-20
Enamine
EN300-1749903-1.0g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
1g
$1515.0 2023-06-03
Enamine
EN300-1749903-5.0g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
5g
$4391.0 2023-06-03
Enamine
EN300-1749903-2.5g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
2.5g
$2969.0 2023-09-20
Enamine
EN300-1749903-1g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
1g
$1515.0 2023-09-20
Enamine
EN300-1749903-0.1g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
0.1g
$1332.0 2023-09-20
Enamine
EN300-1749903-10.0g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
10g
$6512.0 2023-06-03
Enamine
EN300-1749903-5g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
5g
$4391.0 2023-09-20
Enamine
EN300-1749903-0.5g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
0.5g
$1453.0 2023-09-20
Enamine
EN300-1749903-0.05g
5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid
2228221-11-0
0.05g
$1272.0 2023-09-20

5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid 関連文献

5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acidに関する追加情報

Introduction to 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid (CAS No. 2228221-11-0)

5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid, identified by its CAS number 2228221-11-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by the presence of a thiazole moiety, which is a heterocyclic ring system consisting of sulfur, nitrogen, and carbon atoms. The specific arrangement of functional groups around this core structure imparts unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The molecular formula of 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid suggests a rich structural framework with multiple sites for interaction with biological targets. The presence of an oxo group (ketone) and a methyl group on the pentanoic acid backbone, combined with the methoxy substituent and the thiazole ring, creates a diverse chemical landscape that may contribute to its pharmacological activity. Such structural features are often exploited in medicinal chemistry to modulate binding affinity and selectivity towards specific enzymes or receptors.

In recent years, there has been growing interest in thiazole derivatives due to their wide range of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. The compound in question, 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid, represents an intriguing derivative that may possess similar or even enhanced biological effects. Its unique structural motif positions it as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile.

One of the most compelling aspects of this compound is its potential as a precursor for the development of novel therapeutic agents. The combination of the thiazole core with functional groups such as the oxo group and methoxy substituent suggests that it may interact with biological targets in multiple ways. This versatility is highly desirable in drug design, as it allows for fine-tuning of interactions to achieve desired effects while minimizing off-target side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. These tools can be used to identify potential binding pockets on target proteins or enzymes, providing insights into how modifications to the structure of 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid might enhance its potency or selectivity. Such virtual screening approaches have become indispensable in modern drug discovery pipelines.

The synthesis of complex organic molecules like 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid represents another critical area of research. Efficient synthetic routes are essential not only for producing sufficient quantities of the compound for experimental studies but also for exploring structural analogs. Modern synthetic methodologies often involve multi-step reactions that require careful optimization to ensure high yields and purity. Advances in catalysis and green chemistry have also contributed to more sustainable synthetic processes.

In the context of medicinal chemistry, the evaluation of new compounds typically involves both in vitro and in vivo studies. In vitro assays can provide rapid screening for initial biological activity, while animal models offer more comprehensive assessments of efficacy and safety. The thiazole derivatives have been extensively studied in these contexts, with many showing promise in preclinical trials. The compound under discussion may follow this path toward clinical development if its early findings are encouraging.

The role of natural products as inspiration for drug discovery cannot be overstated. Many bioactive compounds have been isolated from plants or microorganisms and have served as templates for synthetic modifications. While not directly derived from natural sources in this case, the structural features of 5-methoxy-3-(2-methyl-1,3-thiazol-5-yl)-5-oxopentanoic acid echo some found in known bioactive molecules. This connection between natural product-inspired structures and pharmacological activity underscores the importance of exploring diverse chemical spaces.

Another exciting frontier is the application of machine learning algorithms to accelerate drug discovery efforts. These algorithms can analyze large datasets containing structural information and biological activity data to identify patterns that correlate with therapeutic effects. By leveraging such tools, researchers can prioritize candidates like 5-methoxy-3-(2-methyl-1,3-thiazol-5-yi)-l -oxopentanoic acid (CAS No. 2228221 - 11 - 0) based on their predicted potential before investing significant resources into experimental validation.

The regulatory landscape also plays a crucial role in determining whether new compounds advance toward clinical use. Agencies such as the U.S Food & Drug Administration (FDA) require rigorous testing before approving drugs for human consumption; however; these agencies also recognize innovative approaches that can streamline development while maintaining safety standards . The progress made by thiazole derivatives over recent decades provides hope that similar successes may be achieved with novel compounds like this one.

In conclusion, 5 - methoxy - 3 - ( 2 - methyl - l , 3 - thia z ol - 5 - yl ) - 5 - oxo pent ano ic ac id CAS No . 2228221 - ll - o represents an interesting molecule with potential therapeutic applications . Its unique structural features , combined with ongoing advances i n synthetic chemistry , computational biology , an d regulatory science ; make i t worth further exploration . As research continues ; it is hoped that this compound will contribute meaningfully to addressing unmet medical needs . p >

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司